1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine
Description
BenchChem offers high-quality 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-7-14(8-11)6-9-1-2-12-10(5-9)3-4-15-12/h1-2,5,11H,3-4,6-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKLICOYUDCGPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CN3CC(C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzofuran compounds, which are structurally similar, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. They are potential natural drug lead compounds.
Mode of Action
Some substituted benzofurans have shown dramatic anticancer activities. They have significant cell growth inhibitory effects.
Biochemical Pathways
Benzofuran compounds have been found to have a broad range of clinical uses, indicating the diverse pharmacological activities of this series of compounds.
Biochemical Analysis
Biochemical Properties
1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity.
Cellular Effects
The effects of 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis.
Molecular Mechanism
At the molecular level, 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, but it may degrade under extreme pH or temperature conditions. Long-term exposure to this compound in vitro has been associated with sustained modulation of cellular signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells. The compound’s metabolism can also impact its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine plays a vital role in its activity and function. It has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria. Targeting signals and post-translational modifications may direct the compound to these compartments, where it can exert its effects on gene expression and cellular metabolism. The localization within mitochondria, for instance, can influence mitochondrial function and energy production.
Biological Activity
1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine is with a molecular weight of approximately 215.29 g/mol. The structure features a benzofuran moiety linked to an azetidine ring, which is significant for its biological interactions.
Anticancer Properties
Research has indicated that derivatives of azetidine compounds exhibit notable cytotoxicity against various cancer cell lines. For instance, in vitro studies have shown that related compounds demonstrate IC50 values as low as 10.46 μM against HeLa cells, indicating strong antiproliferative activity . The mechanism often involves the inhibition of key cellular pathways responsible for tumor growth.
Enzyme Inhibition
1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine has also been studied for its inhibitory effects on specific enzymes. For example, certain derivatives have shown significant inhibition of α-glucosidase, with reported IC50 values around 52.54 μM . This suggests potential applications in managing conditions like diabetes by modulating carbohydrate metabolism.
G-Protein Coupled Receptor (GPCR) Modulation
The compound's interaction with GPCRs has been a focal point in research. Azetidine derivatives have been identified as allosteric modulators for various GPCRs, which play crucial roles in numerous physiological processes. These interactions can lead to enhanced therapeutic effects with reduced side effects compared to traditional agonists or antagonists .
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of several azetidine derivatives against HeLa and MCF7 cell lines. The most potent compounds showed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
- Enzyme Activity : Another investigation focused on the enzyme inhibition properties of azetidine derivatives. Compounds were tested for their ability to inhibit α-glucosidase and showed promising results that could lead to new treatments for metabolic disorders .
- Molecular Docking Studies : Computational studies using molecular docking techniques helped elucidate the binding affinities and modes of interaction between the compound and its biological targets. These studies provide insights into the structure-activity relationships that govern the biological efficacy of these compounds .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
A. Antidepressant and Anxiolytic Properties
Recent studies have indicated that compounds with structural similarities to 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine may exhibit antidepressant and anxiolytic effects. For instance, related compounds have been evaluated for their binding affinities at serotonin receptors, which are crucial targets for antidepressant drugs. The mechanism of action often involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
B. Neuroprotective Effects
Research has suggested that derivatives of this compound may have neuroprotective properties. Such effects are relevant in the context of neurodegenerative diseases where oxidative stress and inflammation play significant roles. Compounds that can inhibit amyloid fibril formation or reduce tau pathology are particularly promising .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is vital for optimizing the pharmacological properties of 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine. Studies have shown that modifications to the benzofuran moiety can significantly affect the compound's biological activity. For example, variations in the substituents on the azetidine ring can alter receptor binding profiles and enhance therapeutic efficacy .
Synthesis and Characterization
The synthesis of 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine involves multi-step chemical processes that require careful optimization to ensure high yields and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) are essential for confirming the structure and purity of synthesized compounds .
In Vitro and In Vivo Studies
A. In Vitro Evaluations
In vitro studies are critical for assessing the pharmacological profiles of 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine. These evaluations typically involve examining receptor binding affinities and functional assays to determine the compound's effects on neurotransmitter systems .
B. In Vivo Efficacy
Following promising in vitro results, in vivo studies are conducted to evaluate the therapeutic potential of this compound in animal models. These studies help establish dosage regimens and assess efficacy in conditions such as depression or anxiety disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
